molecular formula C21H22N4O4 B3888025 (4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B3888025
M. Wt: 394.4 g/mol
InChI Key: QYQLLZBAHTVXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a hydrazine derivative to form the pyrazolone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Methyl 4-aminobenzoate: An ester of 4-aminobenzoic acid.

Uniqueness

(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features, such as the pyrazolone core and the presence of both methoxy and nitro groups

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-3-4-20-19(14-22-13-15-5-11-18(29-2)12-6-15)21(26)24(23-20)16-7-9-17(10-8-16)25(27)28/h5-12,14,23H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLLZBAHTVXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 3
(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 6
(4E)-4-({[(4-METHOXYPHENYL)METHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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